2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound “2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a structurally complex heterocyclic molecule featuring a benzodiazole moiety linked via a sulfanyl group to a pyrazoline ring substituted with 4-methoxyphenyl groups. The pyrazoline and benzodiazole fragments are common in bioactive molecules, often contributing to π-π stacking interactions and conformational rigidity .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-32-19-11-7-17(8-12-19)23-15-24(18-9-13-20(33-2)14-10-18)30(29-23)25(31)16-34-26-27-21-5-3-4-6-22(21)28-26/h3-14,24H,15-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQDAOARJOHTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzodiazole moiety linked to a pyrazole derivative, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(1H-1,3-benzodiazol-2-ylsulfanyl) derivatives with substituted pyrazoles. The process may utilize catalysts such as piperidine in anhydrous ethanol under reflux conditions to yield the desired product in good yields.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values as low as 2 µg/mL against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 4 | E. coli |
| Compound C | 8 | S. aureus |
Anticancer Activity
The compound's potential anticancer activity has also been explored. Research indicates that derivatives containing the benzodiazole and pyrazole moieties can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies: In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
Study 1: Antimicrobial Efficacy
In a study conducted by Abdel-Wahab et al. (2023), the antimicrobial efficacy of synthesized pyrazole derivatives was assessed against drug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent biofilm eradication capabilities with MBEC values as low as 1 µg/mL .
Study 2: Anticancer Properties
A research article published in Molecules highlighted the anticancer properties of similar benzodiazole-containing compounds. The study reported significant inhibition of tumor growth in xenograft models when treated with these compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzodiazole and pyrazole moieties are known for their ability to interact with biological targets involved in cancer progression. Research has shown that derivatives of benzodiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that benzodiazole derivatives could effectively target specific kinases involved in cancer cell proliferation .
Antimicrobial Properties
Compounds containing benzodiazole and pyrazole structures have also been investigated for their antimicrobial activity. The presence of sulfur in the compound may enhance its interaction with microbial enzymes, leading to increased efficacy against bacterial and fungal strains. Preliminary tests have shown promising results against various pathogens, suggesting potential for development into antimicrobial agents .
Material Science
Polymer Chemistry
The unique properties of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one make it a candidate for incorporation into polymer matrices. Its ability to act as a stabilizing agent or a cross-linker can enhance the mechanical properties of polymers. Research indicates that such compounds can improve thermal stability and mechanical strength when used in polymer composites .
Organic Electronics
In the field of organic electronics, compounds with pyrazole and benzodiazole functionalities are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of these compounds can be tuned by modifying their structure, which may lead to improved efficiency in energy conversion processes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of this compound with analogs requires crystallographic data, spectroscopic analysis, and computational modeling. However, based on the methodologies outlined in the evidence, the following framework would typically apply:
Structural and Electronic Comparisons
- Pyrazoline Derivatives: Similar pyrazoline-containing compounds, such as 3,5-diaryl-4,5-dihydro-1H-pyrazoles, often exhibit planar geometries stabilized by intramolecular hydrogen bonds. The bis(4-methoxyphenyl) substituents in the target compound likely enhance solubility and π-electron density compared to non-methoxy analogs, as seen in studies of related systems .
- Benzodiazole Analogs: The benzodiazole moiety is known for its electron-withdrawing properties and ability to participate in π-stacking. Substitution at the sulfanyl position (as in this compound) may alter electronic distribution and intermolecular interactions compared to unsubstituted benzodiazoles .
Methodological Considerations
- Crystallographic Refinement :
Programs like SHELXL are critical for refining crystal structures to compare bond lengths, angles, and torsion angles. For example, the C-S bond in the sulfanyl group would be validated against typical values (1.70–1.82 Å) observed in similar thioether-containing compounds . - Validation Metrics: Structure validation tools (e.g., PLATON, as referenced in crystallography workflows) would assess geometric anomalies, such as deviations in the pyrazoline ring puckering or methoxy group orientations .
Hypothetical Data Table
Research Findings and Limitations
- Gaps in Evidence: No direct experimental data (e.g., XRD, NMR) for the target compound were found in the provided sources. Comparisons are thus extrapolated from methodologies and fragment-based analyses.
- Key Insights : The combination of a pyrazoline core with methoxy and benzodiazole substituents suggests unique electronic properties. Computational studies (e.g., DFT) would be necessary to predict reactivity, such as susceptibility to oxidation at the sulfanyl group or hydrogen-bonding capacity with biological targets.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound can be synthesized via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, analogous pyrazoline derivatives are prepared by reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux . Critical parameters for yield optimization include:
- Solvent choice : Ethanol or methanol is preferred for solubility and stability.
- Temperature : Reflux conditions (70–80°C) enhance reaction kinetics.
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) is standard for isolating pure products .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., pyrazole ring substitution patterns) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% is typical for pharmacological studies) .
- Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry, as demonstrated for related pyrazoline derivatives .
Q. How can solubility challenges in biological assays be addressed?
Solubility in aqueous media is often limited due to the compound’s hydrophobic moieties. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Protonation/deprotonation of the benzodiazolylsulfanyl group may enhance solubility.
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles improve bioavailability .
Advanced Research Questions
Q. How does stereochemistry of the dihydro-pyrazole ring influence bioactivity?
The 4,5-dihydro-1H-pyrazole ring adopts a puckered conformation, with the substituents (e.g., 4-methoxyphenyl groups) dictating dihedral angles (e.g., 16.83–51.68° in related structures) . This geometry affects:
- Receptor binding : Planar vs. non-planar conformations alter interactions with hydrophobic pockets in target proteins.
- SAR trends : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Docking studies (AutoDock Vina, Glide) : Predict binding modes to receptors like COX-2 or kinases.
- Molecular dynamics (GROMACS) : Simulate stability of ligand-receptor complexes over time.
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity data .
Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?
Single-crystal analysis provides unambiguous bond lengths, angles, and torsion angles. For example, in a related pyrazole derivative, crystallography confirmed the Z-configuration of the ethenyl group and hydrogen-bonding networks (O–H⋯N) stabilizing the crystal lattice . Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data can be reconciled using this method.
Q. What in vitro assays are validated for assessing pharmacological potential?
- Anticancer activity : MTT assay (IC₅₀ determination against cancer cell lines like MCF-7 or HeLa).
- Antimicrobial testing : Broth microdilution (MIC against Gram-positive/negative bacteria).
- Anti-inflammatory screening : COX-2 inhibition ELISA .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values.
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize variables (e.g., stoichiometry, temperature) using response surface methodology.
- Crystallization control : Seeding techniques ensure consistent polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
